molecular formula C17H17Cl2NOS B2936944 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine CAS No. 941874-59-5

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine

Cat. No.: B2936944
CAS No.: 941874-59-5
M. Wt: 354.29
InChI Key: NANXUJMUBUKJSP-UHFFFAOYSA-N
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Description

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine is a complex organic compound with a molecular formula of C18H17Cl2N3OS. This compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. It features a furan ring, a piperidine ring, and a carbothioyl group, making it a unique and versatile molecule in various scientific fields .

Chemical Reactions Analysis

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with molecular targets such as cyclin-dependent kinases (cdk2). This interaction leads to changes in the activity of these proteins, affecting various cellular pathways. The compound’s structure allows it to bind to specific sites on these proteins, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[5-(2,3-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS/c1-11-7-9-20(10-8-11)17(22)15-6-5-14(21-15)12-3-2-4-13(18)16(12)19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANXUJMUBUKJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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